molecular formula C13H9NO5 B8304851 1-(4-Carboxy-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid

1-(4-Carboxy-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid

Cat. No. B8304851
M. Wt: 259.21 g/mol
InChI Key: QRMIWCPVDQEXGD-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

To a solution of 1-(4-Ethoxycarbonyl-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (1.155 g) in THF (20 mL) at 0° C. was added 5 M sodium hydroxide (1.19 mL) and mixture stirred overnight at ambient temperature. Reaction mixture was acidified to pH 1 with concentrated HCl, producing a precipitate. The solid was collected by filtration, washed with H2O and dried under high vacuum to give 1-(4-Carboxy-phenyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid (0.7196 g). LCMS-ESI−: calc'd for C13H8NO5: 258.2 (M−H+). Found: 258.1 (M−H+).
Quantity
1.155 g
Type
reactant
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH:17]=[CH:16][C:15]([C:18]([OH:20])=[O:19])=[CH:14][C:13]2=[O:21])=[CH:8][CH:7]=1)=[O:5])C.[OH-].[Na+].Cl>C1COCC1>[C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH:17]=[CH:16][C:15]([C:18]([OH:20])=[O:19])=[CH:14][C:13]2=[O:21])=[CH:10][CH:11]=1)([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.155 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)N1C(C=C(C=C1)C(=O)O)=O
Name
Quantity
1.19 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
producing a precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)N1C(C=C(C=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7196 g
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.